
4-(2-bromoacetyl)benzoic Acid
Overview
Description
4-(2-Bromoacetyl)benzoic acid (CAS: 20099-90-5, molecular formula: C₉H₇BrO₃, molecular weight: 243.05 g/mol) is a benzoic acid derivative featuring a bromoacetyl substituent at the para position of the aromatic ring. This compound is primarily utilized in synthetic organic chemistry as an intermediate or alkylating agent due to the electrophilic nature of the bromoacetyl group, which facilitates nucleophilic substitution reactions . Its structural features—a polarizable aromatic ring, a carboxyl group, and a reactive halogen—enhance its utility in cross-coupling reactions and the synthesis of heterocyclic compounds .
Preparation Methods
The synthesis of 4-(2-bromoacetyl)benzoic acid typically involves the bromination of 4-acetylbenzoic acid. One common method includes the following steps :
Dissolution: 4-acetylbenzoic acid is dissolved in a suitable solvent, such as methanol.
Bromination: The solution is treated with a brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions.
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(2-Bromoacetyl)benzoic acid undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common reagents used in these reactions include bases, acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
4-(2-Bromoacetyl)benzoic acid serves as a versatile building block in organic synthesis, particularly in the preparation of thiazole derivatives. These derivatives are known for their biological activity, including antiviral properties . The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, allowing for the synthesis of a wide range of derivatives.
Reactions Overview
Reaction Type | Description | Example Products |
---|---|---|
Substitution | Bromine can be replaced by nucleophiles (amines, thiols) to form new derivatives. | Amino derivatives |
Oxidation | Can be oxidized to produce carboxylic acids or other oxidized products. | Various oxidized compounds |
Reduction | The carbonyl group can be reduced to alcohols or other forms. | Alcohol derivatives |
Medicinal Chemistry
Antiviral Research
Research indicates that this compound is utilized in the development of antiviral agents. Its derivatives have shown promise in inhibiting viral replication, making it a candidate for drug development against viral infections . The compound's mechanism involves acting as a precursor in synthesizing thiazole-based antiviral inhibitors.
Case Study: Thiazole Derivatives
A study demonstrated the synthesis of thiazole derivatives from this compound, which exhibited significant antiviral activity against specific viral strains. The derivatives were tested for their efficacy in vitro, showing promising results that warrant further investigation.
Material Science
Development of New Materials
In addition to its pharmaceutical applications, this compound is explored in material science for developing new polymers and materials with unique properties. Its reactivity allows it to be incorporated into various polymer matrices, enhancing their mechanical and thermal properties .
Industrial Applications
Chemical Processes
The compound is also utilized in industrial chemical processes due to its ability to participate in diverse reactions under mild conditions. This makes it suitable for large-scale production methods that require efficiency and cost-effectiveness .
Mechanism of Action
The mechanism of action of 4-(2-bromoacetyl)benzoic acid involves its interaction with biological molecules, particularly through the formation of covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can inhibit the activity of certain enzymes, making it useful in the study of enzyme inhibitors and potential therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Analysis
The reactivity and applications of benzoic acid derivatives are heavily influenced by substituents. Below is a comparative analysis of key compounds:
Biological Activity
4-(2-Bromoacetyl)benzoic acid, with the molecular formula CHBrO and a molecular weight of 243.05 g/mol, is an organic compound that has garnered attention in various fields of biological research. Its role as a potential precursor for antiviral agents and its application in enzyme inhibition studies highlight its significance in medicinal chemistry.
This compound is characterized by its bromoacetyl group, which enhances its reactivity and biological activity. The mechanism of action primarily involves the inhibition of specific enzymes, making it a valuable tool in studying various biochemical pathways.
Chemical Reactions
This compound undergoes several chemical reactions, including:
- Substitution Reactions: The bromine atom can be substituted by nucleophiles, forming derivatives useful in medicinal chemistry.
- Oxidation and Reduction: It can be oxidized to form carboxylic acids or reduced to alcohols, broadening its application scope in synthetic organic chemistry.
Antiviral Properties
Research indicates that this compound may possess antiviral properties. It is involved in the synthesis of thiazole derivatives, which are known for their antiviral activity. This highlights its potential role in drug development targeting viral infections.
Enzyme Inhibition Studies
The compound is utilized in studying enzyme inhibitors, particularly myosin light chain phosphatase (MLCP). In vitro studies demonstrated that treatment with this compound resulted in decreased growth rates and reduced DNA synthesis in castration-resistant prostate cancer (CRPC) cell lines. This suggests that it may serve as a lead compound for developing therapeutics against aggressive cancer phenotypes .
Case Studies and Research Findings
- Prostate Cancer Research:
- Protein Degradation Pathways:
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
4-(2-Bromoethyl)benzoic acid | Similar | Moderate enzyme inhibition |
3-(2-Bromoacetyl)benzoic acid | Similar | Antiviral properties |
4-Acetylbenzoic acid | Similar | General anti-inflammatory effects |
This table illustrates how structural variations affect biological activity, emphasizing the unique properties of this compound.
Properties
IUPAC Name |
4-(2-bromoacetyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHLKKVZTJBBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373578 | |
Record name | 4-(2-bromoacetyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20099-90-5 | |
Record name | 4-(2-bromoacetyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20099-90-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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